![molecular formula C23H17F2N3 B188958 9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine CAS No. 77796-13-5](/img/structure/B188958.png)
9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as FLB-457 and has a molecular formula of C24H18F2N4.
Aplicaciones Científicas De Investigación
FLB-457 has been studied extensively in the field of medicinal chemistry due to its potential applications as an antipsychotic drug. It has been shown to have high affinity and selectivity for dopamine D2 receptors, making it a promising candidate for the treatment of schizophrenia and other psychotic disorders. FLB-457 has also been studied for its potential applications in the field of neuroscience, where it has been shown to modulate the activity of glutamate receptors, which play a critical role in synaptic plasticity and learning and memory.
Mecanismo De Acción
The mechanism of action of FLB-457 involves its interaction with dopamine D2 receptors and glutamate receptors. FLB-457 binds to the dopamine D2 receptors with high affinity, leading to the inhibition of dopamine signaling in the brain. This inhibition of dopamine signaling is thought to be responsible for the antipsychotic effects of FLB-457. FLB-457 also modulates the activity of glutamate receptors, which play a critical role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
FLB-457 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of dopamine in the brain, leading to the inhibition of dopamine signaling and the alleviation of psychotic symptoms. FLB-457 has also been shown to modulate the activity of glutamate receptors, leading to the enhancement of synaptic plasticity and the improvement of learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FLB-457 in lab experiments is its high affinity and selectivity for dopamine D2 receptors, which makes it a promising candidate for the development of new antipsychotic drugs. However, one of the limitations of using FLB-457 in lab experiments is its complex synthesis method, which requires careful attention to detail and strict adherence to safety protocols.
Direcciones Futuras
There are several future directions for research involving FLB-457. One potential direction is the development of new antipsychotic drugs based on the structure of FLB-457. Another potential direction is the study of the effects of FLB-457 on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, future research could focus on the development of new synthesis methods for FLB-457 that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of FLB-457 involves several steps, including the preparation of 2-aminobenzophenone, which is then reacted with 4-fluorobenzaldehyde to produce the intermediate product. This intermediate product is then reacted with hydrazine hydrate to form the final product, FLB-457. The synthesis of FLB-457 is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Propiedades
Número CAS |
77796-13-5 |
|---|---|
Nombre del producto |
9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine |
Fórmula molecular |
C23H17F2N3 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine |
InChI |
InChI=1S/C23H17F2N3/c24-17-8-6-15(7-9-17)19-12-13-22-26-27-23(16-4-2-1-3-5-16)28(22)21-14-18(25)10-11-20(19)21/h1-11,14,19H,12-13H2 |
Clave InChI |
DQGNKQABFIIAHK-UHFFFAOYSA-N |
SMILES |
C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)C5=CC=CC=C5 |
SMILES canónico |
C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)
![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)

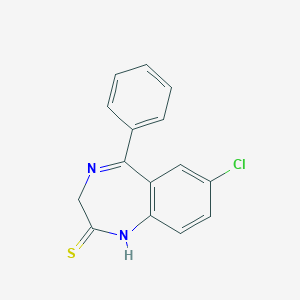
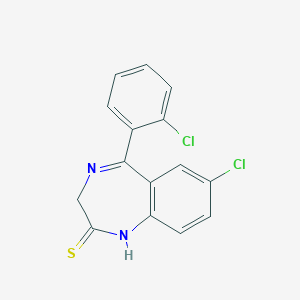
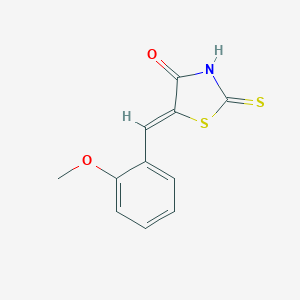
![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)
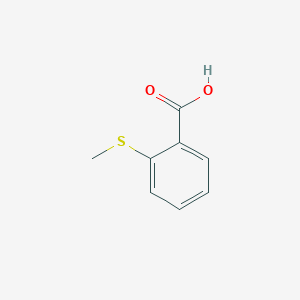
![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)
![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)

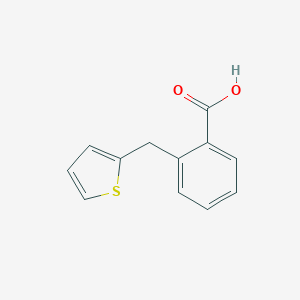
![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)